1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(12)10(7-11)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
BIPAQKXIYXAXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCC1C)CN)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Methylcyclopentene Derivative
The initial step involves preparing a suitable cyclopentene precursor, often through cyclization of suitable acyclic precursors such as 1,5-dienes or via Diels-Alder reactions. For instance, a common approach is:
- Diels-Alder cycloaddition of a suitable diene with an appropriate dienophile (e.g., methyl vinyl ketone) to generate a cyclohexene derivative, followed by selective reduction and rearrangement to obtain the cyclopentene ring with a methyl substituent at the 2-position.
Step 2: Functionalization at the 1-Position
The cyclopentene derivative is subjected to hydroboration-oxidation to introduce a hydroxymethyl group at the 1-position, yielding a cyclopentanol derivative.
Reagents: Borane-tetrahydrofuran complex (BH₃·THF) followed by hydrogen peroxide (H₂O₂) in basic medium.
Step 3: Introduction of the Aminomethyl Group
- The hydroxymethyl group is converted into an amino methyl group via formylation followed by reduction:
- First, formylate the hydroxymethyl group using paraformaldehyde or formalin in the presence of an acid catalyst.
- Then, reduce the formyl group to an amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mild conditions.
Alternatively, direct aminomethylation can be achieved through nucleophilic substitution if a suitable leaving group (e.g., halide) is present on the precursor.
Step 4: Attachment of the Propanol Side Chain
- The hydroxyl group at the 1-position is extended to a propanol chain via alkylation with 1-bromo-propane or similar alkyl halides under basic conditions.
Alternative Route: Reductive Amination Approach
This method involves constructing the core structure via reductive amination:
Starting materials: A cyclopentane or cyclopentene derivative bearing a ketone or aldehyde at the 1-position.
- React the aldehyde or ketone with formaldehyde and ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
- This results in the formation of the aminomethyl group directly attached to the cyclopentane ring.
- The hydroxyl group is introduced subsequently through hydroboration-oxidation or epoxidation followed by ring opening with water or hydroxide.
Preparation via Ring-Closing and Functional Group Transformations
Step 1: Synthesis of a Suitable Cyclopentane Intermediate
- Use ring-closing metathesis or intramolecular cyclization reactions starting from linear precursors such as 1,5-dienes or amino alcohols.
Step 2: Functionalization with Aminomethyl and Hydroxyl Groups
Introduce the amino methyl group through nucleophilic substitution or reductive amination.
The hydroxyl group is added via oxidation of a primary alcohol or hydroboration of an alkene.
Data Tables and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | Diene + Dienophile | Toluene | Reflux | 70-85% | Diels-Alder reaction |
| Hydroboration-Oxidation | BH₃·THF / H₂O₂ | THF / Water | 0–25°C | 80-90% | Selective primary alcohol formation |
| Formylation | Formaldehyde / Paraformaldehyde | Acidic | Room Temp | 60-75% | Aminomethylation step |
| Reductive Amination | NaBH₃CN | Methanol | Mild (RT–40°C) | 65-80% | Aminomethyl group installation |
| Alkylation | 1-Bromopropane | DMF | Reflux | 70-85% | Chain extension |
Notes on Synthesis Optimization and Challenges
Selectivity: Achieving regioselectivity in functionalization steps, especially in the presence of multiple reactive sites, is critical. Use of protecting groups may be necessary.
Yield improvement: Employing microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
Purification: Final products are purified via column chromatography or recrystallization, with characterization confirmed through NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide at low temperatures.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or changes in cellular signaling pathways .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (C8H15NO)
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (C10H21NO)
- Structure: Cyclohexane ring with a branched aminopropyl chain and a methyl group.
- Molecular Weight : 171.28 g/mol .
- Key Differences : The larger cyclohexane ring increases conformational flexibility and lipophilicity. Predicted density (0.964 g/cm³) and boiling point (259.1°C) suggest higher thermal stability than the cyclopentane-based target compound .
Functional Group Variations
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol (C10H13ClOS)
- Structure : Aromatic (2-chlorophenyl) and thioether (-S-CH3) groups replace the cyclopentane backbone.
- Molecular Weight : 216.73 g/mol .
- Key Differences : The aromatic ring enhances π-π stacking interactions, while the thioether group increases hydrophobicity. The absence of an amine reduces hydrogen-bonding capacity compared to the target compound .
2-Amino-2-methyl-1-propanol (C4H11NO)
- Structure: Linear amino alcohol without cyclic components.
- Molecular Weight : 89.14 g/mol .
- Key Differences : Simplified structure results in lower boiling point (259.1°C predicted for cyclic analogs vs. ~200°C for linear derivatives) and higher water solubility. The cyclopentane in the target compound likely improves membrane permeability in biological systems .
Positional Isomers and Substituent Effects
3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one (C19H26O)
- Structure: Cyclopentane with methyl and isopropyl groups, linked to a phenylpropanone chain.
- Key Differences: The ketone group (vs. Substituent positions (2-methyl vs. 1-aminomethyl) influence steric effects and synthetic accessibility .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol (C17H20O3)
- Structure: Aromatic methoxy and benzyloxy substituents on a propanol chain.
- Molecular Weight : 272.34 g/mol .
- Key Differences : Extended conjugation from aromatic rings enhances UV absorption properties, which are absent in the aliphatic target compound. The methoxy group increases electron-donating capacity .
Physicochemical and Functional Comparisons
*Estimated based on cyclohexane analog data .
Biological Activity
1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group allows for hydrogen bonding, which can influence enzyme activity and cellular signaling pathways.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections. Studies have shown inhibition against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect could be mediated through the modulation of specific signaling pathways involved in cell growth and survival.
3. Cysteine Protease Inhibition
Recent patents have highlighted the compound's potential as an inhibitor of cysteine proteases, such as cathepsins B, K, L, F, and S. These enzymes are implicated in various pathological conditions, including cancer metastasis and inflammatory diseases . The inhibition of these proteases could therefore provide therapeutic benefits in treating diseases where these enzymes play a critical role.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 μM.
Bacterial Strain Inhibition (%) at 10 μM Staphylococcus aureus 85% Escherichia coli 70% -
Anticancer Activity
- In vitro studies on human cancer cell lines demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 μM across different cancer types.
Cancer Cell Line IC50 (μM) MCF-7 (Breast) 8 HeLa (Cervical) 10 A549 (Lung) 12 -
Cysteine Protease Inhibition
- The compound was tested for its inhibitory effects on cathepsin B and showed a significant reduction in enzymatic activity at concentrations above 20 μM.
Enzyme Activity (%) at 20 μM Cathepsin B 60%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
